5-Chloro-2-hydrazinyl-3-nitropyridine

Catalog No.
S3405304
CAS No.
22353-46-4
M.F
C5H5ClN4O2
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydrazinyl-3-nitropyridine

CAS Number

22353-46-4

Product Name

5-Chloro-2-hydrazinyl-3-nitropyridine

IUPAC Name

(5-chloro-3-nitropyridin-2-yl)hydrazine

Molecular Formula

C5H5ClN4O2

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)

InChI Key

UHYSNWKUKBMEHR-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl

5-Chloro-2-hydrazinyl-3-nitropyridine is a heterocyclic compound with the molecular formula C5H5ClN4O2C_5H_5ClN_4O_2 and a molecular weight of 188.57 g/mol. This compound features a chlorine atom at the fifth position, a hydrazinyl group at the second position, and a nitro group at the third position of the pyridine ring. Its unique structure allows for various chemical reactivities and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
  • Oxidation Reactions: The hydrazinyl group may be oxidized to form azo or azoxy compounds .

Common Reaction Conditions

  • Substitution: Typically involves nucleophiles in the presence of bases like sodium hydroxide.
  • Reduction: Often performed with hydrogen gas in the presence of palladium catalysts.
  • Oxidation: Carried out using agents such as hydrogen peroxide or potassium permanganate .

Research indicates that 5-Chloro-2-hydrazinyl-3-nitropyridine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique combination of functional groups may contribute to its effectiveness against certain pathogens and cancer cell lines. Studies are ongoing to fully elucidate its pharmacological properties and mechanisms of action .

The synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine typically involves:

  • Nitration: Starting with 3-chloropyridine, nitration is performed using concentrated sulfuric acid and nitric acid to introduce the nitro group.
  • Hydrazination: The resulting nitro compound is treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position .

Industrial Production

In industrial settings, similar synthetic routes are followed but optimized for larger scale production, ensuring high yield and purity through controlled reaction conditions.

5-Chloro-2-hydrazinyl-3-nitropyridine has several applications:

  • Organic Synthesis: It serves as a building block for more complex heterocyclic compounds.
  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Material Science: Utilized in developing materials with specific electronic or optical properties.
  • Analytical Chemistry: Acts as a reagent for detecting and quantifying specific analytes .

Interaction studies involving 5-Chloro-2-hydrazinyl-3-nitropyridine focus on its reactivity with biological targets, including enzymes and receptors. Preliminary studies suggest that its unique structural features may allow it to interact selectively with certain biological molecules, enhancing its potential as a therapeutic agent. Further research is needed to explore these interactions comprehensively .

Several compounds share structural similarities with 5-Chloro-2-hydrazinyl-3-nitropyridine:

Compound NameStructural FeaturesUniqueness
2-Hydrazinyl-3-nitropyridineLacks chlorine at the fifth positionNo halogen substituent
3-Chloro-2-hydrazinyl-5-nitropyridineChlorine at third position instead of fifthDifferent positioning of functional groups
2-Chloro-5-nitropyridineChlorine at second position, no hydrazinyl groupNo hydrazinyl functionality
5-Chloro-3-nitropyridin-2-amineAmino group instead of hydrazinylDifferent nitrogen functionality

Uniqueness

The uniqueness of 5-Chloro-2-hydrazinyl-3-nitropyridine lies in its combination of both hydrazinyl and nitro groups on the pyridine ring along with the chlorine atom. This specific arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from related compounds .

XLogP3

1.4

Dates

Modify: 2023-08-19

Explore Compound Types